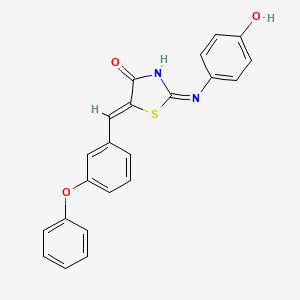

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one

Description

The compound "(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one" belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen. Its structure features a (Z)-configured imino group at position 2, derived from a 4-hydroxyphenyl substituent, and a (Z)-configured 3-phenoxybenzylidene moiety at position 3. These stereoelectronic features influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name |

(5Z)-2-(4-hydroxyphenyl)imino-5-[(3-phenoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c25-17-11-9-16(10-12-17)23-22-24-21(26)20(28-22)14-15-5-4-8-19(13-15)27-18-6-2-1-3-7-18/h1-14,25H,(H,23,24,26)/b20-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDFZCSGPNKRPG-ZHZULCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)NC(=NC4=CC=C(C=C4)O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C\3/C(=O)NC(=NC4=CC=C(C=C4)O)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with 3-phenoxybenzaldehyde in the presence of thiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process. The reaction mixture is then heated under reflux conditions for several hours to yield the desired thiazolidinone product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine group.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, the compound’s ability to induce apoptosis in cancer cells is of significant interest in oncology research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

Thiazolidin-4-one derivatives exhibit significant variability in melting points, solubility, and stability depending on substituents. For example:

*Calculated based on molecular formula.

Key Observations :

- Electron-withdrawing groups (e.g., nitro in ) increase melting points (>300°C) but reduce solubility.

- Bulky aromatic substituents (e.g., 3-phenoxybenzylidene) may hinder crystallization .

- Hydroxyl or methoxy groups enhance hydrogen-bonding interactions, influencing packing in crystal lattices .

Anti-Cancer Activity:

- The compound from demonstrated anti-proliferative activity (IC50 = 20 µM) against glioblastoma cells by inducing apoptosis.

- In contrast, nitro-substituted derivatives (e.g., 7k in ) exhibit cytotoxicity but lack specific mechanistic data.

Anti-Alzheimer’s Potential:

- Indazole-thiadiazole-thiazolidinone hybrids (e.g., compound 12 in ) were synthesized with yields of 62–78% and tested for acetylcholinesterase inhibition, though specific data for the target compound are unavailable.

Antimicrobial Activity:

Spectroscopic and Computational Comparisons

NMR and IR Spectroscopy:

- The 4-nitrobenzylidene derivative displayed distinct ¹H NMR shifts at δ 8.2–8.4 ppm for aromatic protons, while methoxy-substituted analogues showed signals near δ 3.8 ppm for OCH3 groups.

- IR spectra for thiazolidinones typically exhibit C=O stretches at 1680–1720 cm⁻¹ and C=N stretches at 1600–1650 cm⁻¹ .

DFT/TD-DFT Studies:

- Similar derivatives (e.g., MNTZ in ) showed polarizable electron densities, suggesting utility in nonlinear optical (NLO) applications.

Critical Analysis of Structural and Functional Divergence

- Bioactivity: The presence of a 4-hydroxyphenylimino group may enhance hydrogen-bonding interactions with biological targets compared to nitro or methoxy substituents.

- Electronic Properties : Methoxy and nitro groups significantly alter HOMO-LUMO gaps, impacting reactivity and NLO behavior .

Biological Activity

The compound (2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-phenoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C19H16N2O3S

- Molecular Weight : 356.41 g/mol

Structural Features

The compound features a thiazolidinone ring, which is known for its role in various biological activities. The presence of hydroxy and phenoxy groups enhances its potential for interaction with biological targets.

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to our target compound effectively scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

The antimicrobial efficacy of thiazolidinones has been well-documented. In vitro studies have shown that this compound displays activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Thiazolidinone derivatives have also been investigated for their anti-inflammatory properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models. This suggests a potential therapeutic role in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinones. The compound was tested against various cancer cell lines, showing promising cytotoxic effects. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Study 1: Antioxidant Evaluation

A study conducted on a series of thiazolidinone derivatives, including our target compound, reported a significant decrease in malondialdehyde (MDA) levels in treated cells compared to controls. This reduction indicates lowered lipid peroxidation, affirming the antioxidant capacity of these compounds .

Study 2: Antimicrobial Testing

In an antimicrobial assay against Staphylococcus aureus and Escherichia coli, this compound exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics. The results suggest its potential use as an alternative or adjunct therapy in treating bacterial infections .

Study 3: Cytotoxicity in Cancer Cells

In vitro testing on breast cancer cell lines revealed that the compound induced significant apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.